N-(4-methylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide
Description
N-(4-Methylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide is a benzamide derivative featuring a benzo[d]thiazole moiety substituted with a methyl group at the 4-position and a methylsulfonyl group at the 2-position of the benzamide ring.
Properties
IUPAC Name |
N-(4-methyl-1,3-benzothiazol-2-yl)-2-methylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3S2/c1-10-6-5-8-12-14(10)17-16(22-12)18-15(19)11-7-3-4-9-13(11)23(2,20)21/h3-9H,1-2H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSAFUDMHXZNZPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=CC=C3S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide typically involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methylating agents such as methyl iodide.
Formation of the Benzamide Moiety: The benzamide moiety can be formed by reacting the benzothiazole derivative with 2-(methylsulfonyl)benzoic acid or its derivatives under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-methylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-methylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with cellular components.
Comparison with Similar Compounds
Table 1: Key Structural Features of Analogs
Key Observations :
- Position of sulfonyl groups : The 2-(methylsulfonyl) substitution in the target compound contrasts with 3-(methylsulfonyl) in compound 7a . This positional difference may alter steric and electronic interactions with biological targets.
- Thiazole substituents : Replacing the 4-methylbenzo[d]thiazole group with pyridin-2-yl (7a) or dichlorophenyl (17) modulates lipophilicity and hydrogen-bonding capacity .
Pharmacological and Physicochemical Properties
Table 3: Pharmacological Data and SAR Findings
Key Trends :
- Electron-withdrawing groups : The methylsulfonyl group in the target compound may enhance binding to targets like ZAC or kinases by increasing electrophilicity .
- Thiazole modifications : Substitutions on the thiazole ring (e.g., pyridin-2-yl in 7a) improve solubility and target engagement .
Spectroscopic Characterization
Biological Activity
N-(4-methylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including relevant data, case studies, and research findings.
Chemical Structure and Properties
The compound possesses a unique structure characterized by the presence of a benzothiazole moiety and a methylsulfonyl group . Its molecular formula is , with a molecular weight of approximately 265.31 g/mol. The structural features contribute to its solubility and reactivity, which are critical for biological interactions.
Research indicates that this compound interacts with various biological targets, including enzymes and receptors involved in inflammatory pathways. The mechanism of action may involve:
- Inhibition of Cyclooxygenase Enzymes (COX-1 and COX-2) : Similar compounds have demonstrated significant inhibition of these enzymes, which play a crucial role in inflammation processes.
- Acetylcholinesterase Inhibition : Compounds with similar structural features have shown potential as acetylcholinesterase inhibitors, which are relevant for conditions like Alzheimer's disease .
Biological Activity Overview
The biological activities associated with this compound include:
- Anti-inflammatory Properties : Demonstrated through the inhibition of COX enzymes.
- Neuroprotective Effects : Potentially beneficial in neurodegenerative diseases by inhibiting acetylcholinesterase.
- Antitumor Activity : Structure-activity relationship (SAR) studies suggest that modifications to the benzothiazole structure can enhance cytotoxicity against cancer cell lines .
In Vitro Studies
In vitro assays have been conducted to evaluate the compound's efficacy against various biological targets. Notably:
Case Studies
- Anti-inflammatory Activity : A study highlighted that derivatives of benzothiazole exhibited anti-inflammatory effects by modulating COX enzyme activity, suggesting similar potential for this compound.
- Neuroprotective Research : Investigations into thiazole derivatives indicated promising results in inhibiting acetylcholinesterase, supporting the hypothesis that this compound may offer neuroprotective benefits against cognitive decline associated with Alzheimer's disease .
- Antitumor Efficacy : SAR studies demonstrated that modifications to the thiazole ring can significantly enhance cytotoxic activity against cancer cell lines, indicating the potential for this compound in cancer therapy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
